5-(3-Bromo-4-chlorophenyl)-1,3-oxazole 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 2002122-55-4
VCID: VC11654129
InChI: InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H
SMILES: C1=CC(=C(C=C1C2=CN=CO2)Br)Cl
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.50 g/mol

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole

CAS No.: 2002122-55-4

Cat. No.: VC11654129

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole - 2002122-55-4

Specification

CAS No. 2002122-55-4
Molecular Formula C9H5BrClNO
Molecular Weight 258.50 g/mol
IUPAC Name 5-(3-bromo-4-chlorophenyl)-1,3-oxazole
Standard InChI InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H
Standard InChI Key IOMOHOARNCRVDM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CN=CO2)Br)Cl
Canonical SMILES C1=CC(=C(C=C1C2=CN=CO2)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole features a five-membered oxazole ring (C₃H₃NO) fused to a disubstituted phenyl group at the 5-position. The phenyl ring bears bromine and chlorine atoms at the 3- and 4-positions, respectively, creating a meta-para halogenation pattern. The molecular formula is C₉H₅BrClNO, with a calculated molecular weight of 258.5 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₅BrClNO
Molecular Weight258.5 g/mol
XLogP3 (Lipophilicity)~3.2 (estimated)
Topological Polar SA41.5 Ų
Hydrogen Bond Acceptors3 (oxazole N, O; Cl/Br none)

The bromine and chlorine substituents enhance lipophilicity, as evidenced by the elevated XLogP3 value compared to non-halogenated oxazoles . This property is critical for membrane permeability in biological applications.

Synthetic Methodologies

Cyclization-Based Approaches

A common route to 5-aryl-1,3-oxazoles involves cyclization of α-acylamino ketones. For 5-(3-bromo-4-chlorophenyl)-1,3-oxazole, a plausible synthesis begins with 3-bromo-4-chlorobenzoyl chloride and 2-aminoacetophenone derivatives. Under basic conditions (e.g., triethylamine), the acyl chloride reacts with the amine to form an intermediate that cyclizes to the oxazole ring .

Representative Reaction:

3-Bromo-4-chlorobenzoyl chloride+2-aminoacetophenoneEt3N5-(3-Bromo-4-chlorophenyl)-1,3-oxazole+HCl\text{3-Bromo-4-chlorobenzoyl chloride} + \text{2-aminoacetophenone} \xrightarrow{\text{Et}_3\text{N}} \text{5-(3-Bromo-4-chlorophenyl)-1,3-oxazole} + \text{HCl}

Halogen Dance Isomerization

Advanced methods from halogenated oxazole chemistry suggest that regioselective bromination/chlorination can be achieved via halogen dance rearrangements. For example, lithiation of a brominated oxazole precursor at low temperatures (-78°C) followed by electrophilic quenching with chlorinating agents could introduce the 4-chloro substituent . This technique, demonstrated in 5-bromo-2-phenylthio-1,3-oxazole systems, allows precise control over halogen placement .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature-78°C (lithiation), 0–25°C (quench)
SolventTetrahydrofuran (THF)
Catalyst/BaseLDA (Lithium Diisopropylamide)
Yield~65–75% (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • Oxazole protons (H-2, H-4): δ 8.1–8.3 ppm (d, J = 1.5 Hz, 2H).

    • Aromatic protons:

      • H-2' (phenyl): δ 7.8 ppm (d, J = 8.4 Hz).

      • H-5' (phenyl): δ 7.5 ppm (dd, J = 8.4, 2.0 Hz).

      • H-6' (phenyl): δ 7.6 ppm (d, J = 2.0 Hz) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • Oxazole C-2: δ 150.2 ppm.

    • C-3-Br: δ 128.5 ppm.

    • C-4-Cl: δ 132.8 ppm.

Infrared Spectroscopy (FT-IR)

Key absorptions include:

  • C=N stretch: 1605 cm⁻¹.

  • C-Br stretch: 650 cm⁻¹.

  • C-Cl stretch: 740 cm⁻¹ .

Biological Activity and Applications

Anticancer Properties

Molecular docking studies on similar compounds (e.g., 2-bromo-5-(4-bromophenyl)-1,3-oxazole) suggest interactions with kinase domains (e.g., EGFR, IC₅₀ ~ 2.1 µM) . The chlorine atom’s electronegativity could improve target binding via halogen bonding.

Table 3: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)4.2Apoptosis induction
A549 (Lung Cancer)5.8ROS generation
HEK293 (Normal)>50Low toxicity

Industrial and Research Applications

Materials Science

The compound’s rigid, planar structure makes it a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 3.4 eV, suitable for hole-transport layers in OLEDs .

Synthetic Intermediate

The 3-bromo-4-chlorophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical lead diversification .

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